Andarine (S-4) is a synthetic arylpropionamide derivative, specifically [S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide]. [, ] It belongs to a class of compounds known as selective androgen receptor modulators (SARMs). [, , , , , , , ] SARMs are a novel class of therapeutic compounds that interact with the androgen receptor, exhibiting tissue-selective agonist or antagonist effects. [, , ] This tissue selectivity potentially allows for the development of therapeutics with desired anabolic effects in specific tissues like muscle and bone while minimizing unwanted androgenic effects in other tissues like the prostate. [, , ] Despite its potential therapeutic benefits, Andarine has not received FDA approval for human use. [, , ]
Related Compounds
Ostarine (S-22)
Compound Description: Ostarine (S-22) is a selective androgen receptor modulator (SARM) belonging to the arylpropionamide class. Like Andarine, it exhibits anabolic activity and is investigated for its potential to treat muscle wasting diseases. Ostarine is known to have a more favorable metabolic profile compared to Andarine, as it undergoes less extensive metabolism. [, , , , ]
Relevance: Ostarine is structurally similar to Andarine and shares its classification as a SARM. Both compounds have been studied in parallel for their potential as therapeutic agents and are subjects of concern for misuse in sports. Research often investigates the detection and metabolism of both compounds simultaneously due to their shared classification and similar applications. [, , , , ]
Desacetylhydroxy-Andarine Sulfate
Compound Description: Desacetylhydroxy-Andarine Sulfate is a major urinary metabolite of Andarine. It is formed through a series of metabolic reactions, including deacetylation, hydroxylation, and sulfation of the parent compound. This metabolite is particularly relevant in doping control as it provides a longer detection window for Andarine use. []
Relevance: This compound is a direct metabolite of Andarine, making it crucial for understanding the drug's metabolic fate. Its presence in urine serves as a marker for Andarine use in doping control. []
Ostarine Glucuronide
Compound Description: Ostarine Glucuronide is a major urinary metabolite of Ostarine, formed through glucuronidation. This conjugation reaction with glucuronic acid increases the water solubility of Ostarine, facilitating its excretion. []
Relevance: While this compound is a metabolite of Ostarine, it highlights a key metabolic pathway shared with Andarine. Both SARMs undergo conjugation reactions, including glucuronidation, to facilitate their elimination from the body. []
Hydroxyostarine Glucuronide
Compound Description: Hydroxyostarine Glucuronide is a urinary metabolite of Ostarine, formed by hydroxylation followed by glucuronidation. []
Relevance: This metabolite, like Ostarine Glucuronide, emphasizes the shared metabolic pathways of Ostarine and Andarine. Both compounds undergo phase I and phase II metabolism, including hydroxylation and glucuronidation, to facilitate excretion. []
Ligandrol (LGD-4033)
Compound Description: Ligandrol (LGD-4033) is a SARM known for its potent anabolic activity. Like Andarine, it is investigated for its therapeutic potential in treating muscle wasting conditions but is also prohibited in sports due to its performance-enhancing effects. [, , , , ]
Relevance: Ligandrol shares its SARM classification with Andarine, and both compounds are often mentioned together in research concerning doping control. The development of analytical methods for detecting multiple SARMs, including both Andarine and Ligandrol, is essential due to their increasing prevalence in sports. [, , , , ]
RAD-140
Compound Description: RAD-140 is another SARM recognized for its potent anabolic activity and tissue-selective effects. It has garnered attention for its potential therapeutic applications in treating muscle wasting diseases and age-related decline in muscle mass and function. [, , ]
Relevance: Similar to Ligandrol, RAD-140's relevance lies in its shared SARM classification with Andarine. The three compounds are often grouped in research focused on developing comprehensive detection methods for performance-enhancing substances. [, , ]
Ibutamoren (MK-677)
Compound Description: Ibutamoren (MK-677) is a non-peptide growth hormone secretagogue, meaning it stimulates the secretion of growth hormone. Although not a SARM, it is often found in combination with SARMs in products marketed for muscle growth and performance enhancement. [, ]
Relevance: While not structurally related to Andarine, Ibutamoren is often mentioned in the context of doping control alongside SARMs. The co-occurrence of these compounds in illicit products necessitates the development of analytical methods capable of detecting a wide range of performance-enhancing substances, including both SARMs like Andarine and growth hormone secretagogues like Ibutamoren. [, ]
GW501516
Compound Description: GW501516 is a peroxisome proliferator-activated receptor-δ (PPAR-δ) agonist, a class of drugs known to influence lipid metabolism and energy expenditure. While not a SARM, GW501516 is often found in products marketed for performance enhancement due to its purported effects on endurance and fat burning. []
Relevance: Like Ibutamoren, GW501516's relevance to Andarine lies in its frequent co-occurrence in illicit products sold for performance enhancement. Despite not being structurally related, their shared presence in the context of doping control emphasizes the need for analytical methods capable of detecting a diverse range of performance-enhancing compounds. []
S-1
Compound Description: S-1 is a SARM with structural similarities to Andarine. It is mentioned within a study focused on developing a multi-residue high-throughput UHPLC-MS/MS method for monitoring SARM compounds in equine and bovine blood. []
Relevance: S-1 is directly relevant to Andarine due to its classification as a SARM and its inclusion in research aimed at expanding the detection capabilities for this class of performance-enhancing drugs. []
S-6
Compound Description: Similar to S-1, S-6 is another SARM included in the study developing a multi-residue method for SARM monitoring in blood. While specific details about its structure and activity are not provided, its inclusion in this research highlights its relevance in the context of SARM detection and doping control. []
Relevance: S-6, being a SARM alongside Andarine, emphasizes the need for comprehensive screening methods that can detect a wide array of compounds within this class. []
S-23
Compound Description: S-23 is a SARM with potent anabolic activity, known to be more potent than traditional anabolic steroids. It is included in the development of analytical methods for detecting SARMs in various matrices, including blood and capsules. [, ]
Relevance: S-23's high potency and inclusion in SARM screening methods alongside Andarine highlight the ongoing need for developing sensitive and robust analytical techniques to combat the misuse of these substances. [, ]
AC-262536
Compound Description: AC-262536 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: AC-262536's presence alongside Andarine in this research highlights the ongoing efforts to develop comprehensive screening methods capable of detecting a wide range of SARMs. []
PF-06260414
Compound Description: PF-06260414 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: PF-06260414's inclusion, like that of other SARMs, emphasizes the necessity for analytical methods capable of identifying a diverse range of these compounds in biological samples. []
Bicalutamide
Compound Description: Bicalutamide is a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. Unlike Andarine, which exhibits anabolic properties, bicalutamide acts as an androgen receptor antagonist, blocking the effects of androgens. []
Relevance: While having opposing pharmacological activities, Bicalutamide is relevant to Andarine because both interact with the androgen receptor. Their inclusion in the same study highlights the need for analytical methods capable of distinguishing between compounds with different mechanisms of action that target the same receptor. []
Hydroxyflutamide
Compound Description: Hydroxyflutamide is the active metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. Like bicalutamide, hydroxyflutamide acts as an androgen receptor antagonist. []
Relevance: The relevance of hydroxyflutamide to Andarine is similar to that of bicalutamide. Despite their opposing actions, their shared ability to interact with the androgen receptor necessitates the development of analytical methods capable of differentiating between compounds with varying effects on the same target. []
Enobosarm
Compound Description: Enobosarm is another name for Ostarine (S-22). []
Ly2452473
Compound Description: Ly2452473 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: Ly2452473's presence in this research, along with other SARMs like Andarine, underscores the importance of analytical methods capable of detecting a broad spectrum of these compounds. []
LGD-2226
Compound Description: LGD-2226 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: LGD-2226, being a SARM, contributes to the expanding list of compounds requiring detection in various matrices, emphasizing the need for comprehensive screening methods that encompass a wide range of SARMs like Andarine. []
BMS-564929
Compound Description: BMS-564929 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: BMS-564929, similar to other SARMs in the list, highlights the importance of developing analytical methods capable of detecting a diverse array of these compounds in biological samples. []
S-9
Compound Description: S-9 is a SARM included in the study developing a multi-residue method for SARM monitoring in blood. []
Relevance: S-9's inclusion alongside Andarine in this research further emphasizes the ongoing need for comprehensive screening methods to address the use of a wide range of SARMs in both human and animal sports. []
Source and Classification
Andarine was developed by the pharmaceutical company GTx, Inc., and is part of a broader class of compounds known as selective androgen receptor modulators. These compounds are designed to provide the benefits of anabolic steroids—such as increased muscle mass and strength—without the accompanying adverse effects on other tissues, particularly the prostate gland. SARMs are currently under investigation for various medical applications but are also commonly misused in sports for performance enhancement.
Synthesis Analysis
Methods and Technical Details
The synthesis of Andarine involves several steps that typically utilize arylpropionamide derivatives. A common synthetic route includes the following stages:
Formation of the Core Structure: The initial step often involves creating the arylpropionamide framework, which serves as the backbone of the molecule.
Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's selectivity for androgen receptors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Recent studies have highlighted methods involving ultra-high performance liquid chromatography coupled with tandem mass spectrometry for analyzing Andarine in biological samples, showcasing its effectiveness in detecting trace amounts in complex matrices like urine.
Molecular Structure Analysis
Structure and Data
The molecular formula of Andarine is C19H24F3N3O2, with a molecular weight of approximately 392.41 g/mol. The structure features:
Aryl Group: Contributes to its binding affinity for androgen receptors.
Propionamide Linkage: Essential for its anabolic activity.
Crystallographic studies have provided detailed insights into its three-dimensional conformation, revealing how its structure facilitates selective receptor binding.
Chemical Reactions Analysis
Reactions and Technical Details
Andarine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Electrophilic Substitution: Essential for introducing functional groups onto the aromatic ring.
Amide Bond Formation: Critical for constructing the propionamide moiety.
Metabolic Transformations: In vivo studies indicate that Andarine is metabolized primarily through glucuronidation, leading to several metabolites detectable in biological fluids.
These reactions are crucial for understanding both the synthesis and pharmacokinetics of Andarine.
Mechanism of Action
Process and Data
Andarine exerts its effects primarily through selective binding to androgen receptors located in skeletal muscle and bone tissue. Upon binding, it activates these receptors, leading to:
Increased Protein Synthesis: Promotes muscle growth and repair.
Enhanced Bone Density: Supports bone health by stimulating osteoblast activity.
Unlike traditional anabolic steroids, which can activate androgen receptors in non-target tissues (such as the prostate), Andarine's selectivity aims to minimize these unwanted effects, making it a subject of interest in both therapeutic and athletic contexts.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Andarine exhibits several notable physical and chemical properties:
Appearance: Typically exists as a white to off-white powder.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its identity and purity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aranorosin is a fungal metabolite originally isolated from P. roseus. It has antimicrobial activity against B. subtilis, A. niger, and C. albicans when used at a concentration of 1 mg/ml. Aranorosin also reduces viability in apoptosis-resistant HeLa/Bcl-2 cells. Aranorosin is an antibiotic which has been shown to circumvent arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″).
Aranose is a nitrosourea derivative with potential antineoplastic activity. Upon administration, aranose alkylates and crosslinks DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest and apoptosis.
Aranotin is an organic heterohexacyclic compound with antiviral and antibiotic properties that is isolated from Amauroascus aureus. It has a role as a fungal metabolite and an antiviral agent. It is an organic heterohexacyclic compound, an oxacycle, an organic disulfide, a delta-lactam, an organosulfur heterocyclic compound, an acetate ester, a secondary alcohol, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic. Aranotina is a natural product found in Streptomyces bingchenggensis and Streptomyces milbemycinicus with data available. Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase.
Arbaclofen is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid. Arbaclofen, or STX209, is the R-enantiomer of baclofen. It is believed to be a selective gamma-amino butyric acid type B receptor agonist, and has been investigated as a treatment for autism spectrum disorder and fragile X syndrome in randomized, double blind, placebo controlled trials. It has also been investigated as a treatment for spasticity due to multiple sclerosis and spinal cord injury. Arbaclofen was investigated as a treatment for gastroesophageal reflux disease (GERD); however, with disappointing results.
Selective GABAB receptor agonist. Baclofen enantiomer. Acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. Shows antinociceptive and muscle relaxant effects in vivo. Orally active. (+)-Baclofen is a GABAB receptor agonist. In vivo, (+)-baclofen (1 and 3 mg/kg) increases latency to paw or tail withdrawal in the hot-plate test in mice. (+)-Baclofen (3 mg/kg) also reduces the number of lever responses for alcohol in Sardinian alcohol-preferring rats. Arbaclofen hydrochloride is a Gamma-Aminobutyric Acid derivative that is a specific agonist at GABA-B receptors (RECEPTORS, GABA-B). It is used in the treatment of spasticity, especially that due to spinal cord damage. Its therapeutic effects result from actions at spinal and supraspinal sites, generally the reduction of excitatory transmission.
Arasertaconazole is a 1-{2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the active R-enantiomer of sertaconazole and is used (as its nitrate salt) for treatment of vulvovaginal candidiasis. The racemate itself is also used as a broad-spectrum antifungal drug. It has a role as an antibacterial drug, a non-steroidal anti-inflammatory drug, an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antipruritic drug. It is a 1-{2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}imidazole, a conazole antifungal drug and an imidazole antifungal drug. It is a conjugate base of an arasertaconazole(1+). It is an enantiomer of a (S)-sertaconazole.
Arbaclofen Placerbil is a prodrug of Arbaclofen, which is a selective gamma-amino-butyric acid type B receptor agonist and the R-enantiomer of baclofen. It was discovered, and has been patented by XenoPort as a new chemical entity with an improved pharmacokinetic profile compared to baclofen, which allows for sustained release properties. Arbaclofen Placerbil was believed to have therapeutic potential in treating gastroesophogeal reflux disease (GERD) and plasticity; however due to discouraging clinical trial results, the drug was abandoned by XenoPort in 2011 for the treatment of GERD. On May 20th, 2013, XenoPort announced plans to terminate the development of Arbaclofen Placerbil for the treatment of multiple sclerosis.
Arbekacin is a kanamycin that is kanamycin B bearing an N-(2S)-4-amino-2-hydroxybutyryl group on the aminocyclitol ring. It has a role as an antimicrobial agent, a protein synthesis inhibitor, an antibacterial agent and an antibacterial drug. It is a member of kanamycins and an aminoglycoside. It is functionally related to a kanamycin B. An semisynthetic aminoglycoside antibiotic. Often used for treatment of multi-resistant bacterial infection such as methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin is a semisynthetic aminoglycoside antibiotic derived from dibekacin with activity against both gram-positive and gram-negative bacteria. Arbekacin is most commonly used in the treatment of multi-resistant bacterial infections.